molecular formula C23H27N3O3S2 B12210239 N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12210239
M. Wt: 457.6 g/mol
InChI Key: AJZJPTXMJAJFIN-UHFFFAOYSA-N
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Description

N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a morpholine sulfonyl group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced via a sulfonylation reaction, where morpholine reacts with a sulfonyl chloride.

    Attachment of the Butyl Chain: The butyl chain is attached through an alkylation reaction, where a butyl halide reacts with the thiazole derivative.

    Final Coupling: The final step involves coupling the thiazole derivative with aniline under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide
  • 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines

Uniqueness

N-[(2E)-3-butyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H27N3O3S2

Molecular Weight

457.6 g/mol

IUPAC Name

3-butyl-4-(3-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H27N3O3S2/c1-2-3-12-26-22(18-30-23(26)24-20-9-5-4-6-10-20)19-8-7-11-21(17-19)31(27,28)25-13-15-29-16-14-25/h4-11,17-18H,2-3,12-16H2,1H3

InChI Key

AJZJPTXMJAJFIN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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